6-(4-Chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound belonging to the pyrazolo[1,5-a]pyrimidine class. Its structure comprises a pyrazolo ring fused to a pyrimidine ring, with a 4-chlorophenyl group at the 6-position and a methyl group at the 2-position. This unique arrangement contributes to its distinct chemical and biological properties, making it of significant interest in various fields of scientific research, particularly in medicinal chemistry and pharmacology. The compound is recognized for its role as an inhibitor of cyclin-dependent kinase 2, which is crucial for regulating the cell cycle and has implications in cancer treatment .
The synthesis of 6-(4-Chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine typically involves several key steps:
Industrial production methods mirror laboratory synthesis but are optimized for yield and purity on a larger scale. Techniques such as batch processing and continuous flow systems are commonly employed, utilizing automated reactors and purification systems to enhance efficiency and reduce environmental impact .
The molecular structure of 6-(4-Chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine features:
6-(4-Chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine can participate in various chemical reactions:
The reactions are typically carried out under controlled conditions to optimize yields and selectivity. For instance, oxidation reactions may require specific pH levels or temperatures to proceed effectively.
The primary mechanism through which 6-(4-Chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine exerts its biological effects involves inhibition of cyclin-dependent kinase 2 (CDK2). By binding to the ATP-binding site of CDK2, this compound inhibits its kinase activity, preventing phosphorylation of downstream targets essential for cell cycle progression. This inhibition leads to cell cycle arrest in cancer cells at the G1 phase, promoting apoptosis or programmed cell death .
Relevant data indicate that variations in reaction conditions can significantly alter both yield and purity during synthesis processes .
6-(4-Chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine has several scientific applications:
The pyrazolo[1,5-a]pyrimidine (PP) core represents a privileged heterocyclic scaffold in medicinal chemistry due to its exceptional bioisosteric properties, mimicking purine nucleobases while exhibiting enhanced metabolic stability. This bicyclic framework provides a planar, electron-rich architecture capable of forming multiple hydrogen-bonding interactions with biological targets, particularly protein kinases [10]. The synthetic versatility of the PP scaffold enables strategic decoration at positions 2, 3, 5, 6, and 7, facilitating precise optimization of pharmacological properties [10]. This adaptability is evidenced by FDA-approved PP-based therapeutics such as Anagliptin (anti-diabetic), Dorsomorphin (AMPK inhibitor), and Zaleplon (sedative), demonstrating the scaffold's therapeutic relevance across disease classes [10]. In oncology, the PP core features prominently in kinase inhibitor design, particularly against PI3K isoforms, Pim kinases, and FLT-3, where it occupies the ATP-binding pocket through conserved hinge region interactions [4] [9]. The structural rigidity of the PP system enables high-affinity binding while minimizing entropic penalties, making it an ideal template for developing targeted cancer therapeutics.
The strategic incorporation of the 4-chlorophenyl moiety at position 6 and the methyl group at position 2 creates a synergistic pharmacophore with optimized steric, electronic, and hydrophobic properties. The 4-chlorophenyl group provides distinct advantages:
Concurrently, the 2-methyl substituent delivers critical advantages:
Table 1: Structure-Activity Relationship (SAR) of Key Substituents in Pyrazolo[1,5-a]pyrimidine-Based Kinase Inhibitors
Position | Substituent | Kinase Inhibition IC₅₀ | Cellular Activity | Key Interactions |
---|---|---|---|---|
6-Aryl | 4-Chlorophenyl | Pim-1: 27-45 nM [4] | BAD phosphorylation inhibition: 0.8 μM [4] | Halogen bonding with hinge residue |
6-Aryl | 4-Trifluoromethylphenyl | Pim-1: 32 nM [4] | Similar to chlorophenyl | Enhanced hydrophobicity |
6-Aryl | Unsubstituted phenyl | Pim-1: >500 nM [4] | Inactive at 10 μM | Lacks halogen bonding |
2-Substituent | Methyl | Optimal activity [8] | Maintains potency | Steric stabilization |
2-Substituent | Hydrogen | Reduced activity [8] | Moderate potency | Increased flexibility |
2-Substituent | Hydroxyl | Inactive [8] | Inactive | Disrupts planarity |
The development of isoform-selective PI3K inhibitors represents a landmark achievement in precision oncology, with 6-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine derivatives emerging as structurally refined candidates. The PI3K signaling pathway, frequently hyperactivated in human cancers, regulates critical cellular processes including proliferation, survival, and metabolism [2] [6]. Early pan-PI3K inhibitors like wortmannin and LY294002 demonstrated proof-of-concept but lacked isoform selectivity, resulting in unacceptable toxicity profiles [9]. The discovery of leukocyte-restricted PI3Kδ expression catalyzed development of isoform-selective agents, culminating in idelalisib's 2014 FDA approval for hematologic malignancies [9].
6-(4-Chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine derivatives represent a structural evolution addressing limitations of early inhibitors:
Table 2: Evolution of PI3K Inhibitors Featuring Pyrazolo[1,5-a]pyrimidine Derivatives
Inhibitor Generation | Representative Compound | Selectivity Profile | Clinical Limitations | Structural Innovations |
---|---|---|---|---|
First-generation (Pan-PI3K) | Buparlisib | Pan-class I PI3K | Hyperglycemia, hepatotoxicity [9] | Non-selective ATP-competitive |
Second-generation (Isoform-selective) | Idelalisib | PI3Kδ (IC₅₀ = 2.5 nM) [9] | Autoimmune toxicity | Selective hinge binding |
Pyrazolopyrimidine-based | 6-(4-Chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine | PI3Kδ/Pim-1 dual activity [4] | Under investigation | Halogen bonding capability |
Next-generation | Alpelisib | PI3Kα (IC₅₀ = 4.6 nM) [9] | Hyperglycemia | Mutant-selective inhibition |
The structural evolution from pan-PI3K inhibitors to targeted agents demonstrates how the 6-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine scaffold addresses earlier limitations. The chlorine atom strategically positioned on the phenyl ring mimics the adenine N1 atom in ATP, enabling deeper penetration into a hydrophobic region adjacent to the catalytic site [9]. This precise molecular recognition differentiates it from non-selective inhibitors that make conserved contacts with all PI3K isoforms. Furthermore, the scaffold's diverse kinase targeting capability extends beyond PI3Kδ to include Pim-1 and FLT-3, positioning it as a promising candidate for hematologic malignancies driven by multiple signaling pathways [4]. The chemical structure (CAS 691884-04-5, molecular weight 243.69 g/mol) provides an optimal balance between target affinity and physicochemical properties, representing a significant advancement in kinase inhibitor design [5].
Table 3: Key Structural and Chemical Properties of 6-(4-Chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine
Property | Value | Significance |
---|---|---|
Systematic Name | 6-(4-Chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine | Precise chemical identification |
CAS Numbers | 85841-04-9 (amine derivative), 691884-04-5 [5] | Unique chemical identifiers |
Molecular Formula | C₁₃H₁₀ClN₃ | Confirms elemental composition |
Molecular Weight | 243.69 g/mol | Within drug-like parameters |
SMILES | CC1=CC2=NN1C(=NC2=NC3=CC=C(C=C3)Cl)C | Digital chemical representation |
XLogP | ~2.8 (Predicted) | Optimal membrane permeability |
Hydrogen Bond Acceptors | 3 (N atoms) | Target interaction capability |
Rotatable Bonds | 2 | Conformational flexibility |
Aromatic Rings | 2 | Planar interaction surface |
The trajectory of pyrazolo[1,5-a]pyrimidine-based therapeutics reflects medicinal chemistry's iterative refinement process – from initial non-selective agents to sophisticated targeted inhibitors. The integration of the 4-chlorophenyl group and 2-methyl substituent exemplifies structure-based design principles addressing both potency and selectivity challenges in kinase inhibition. As these compounds progress through preclinical evaluation, their structural features offer insights for developing next-generation oncology therapeutics with improved target profiles and reduced off-target effects.
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 112484-85-2
CAS No.: 12712-72-0
CAS No.: 50875-10-0